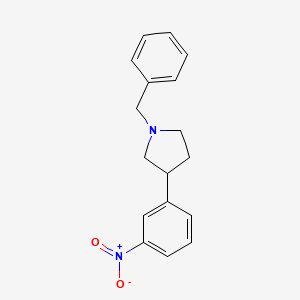

![molecular formula C18H42BrNO3Si B3047887 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide CAS No. 147366-30-1](/img/structure/B3047887.png)

1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide

Overview

Description

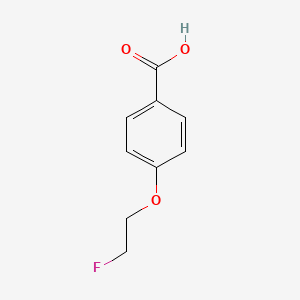

“1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide” is a chemical compound. It’s a variant of 1-Butanaminium, where the nitrogen atom is bonded to two butyl groups, a propyl group attached to a trimethoxysilyl group, and a bromide ion .

Molecular Structure Analysis

The molecular structure of this compound involves a butanaminium core with two butyl groups and a propyl group attached to a trimethoxysilyl group . The exact 3D structure isn’t available in the search results.Scientific Research Applications

Synthesis and Characterization of Surface Derivatizing Reagent

The compound 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide has been utilized in the synthesis and characterization of a surface derivatizing agent aimed at improving the adhesion of polypyrrole films to N-type silicon photoanodes. This agent, identified as N-(3-(trimethoxysilyl)propyl)pyrrole, can be covalently anchored to the electrode surface via reaction with surface OH groups. This process facilitates the initiation of polypyrrole polymerization, which is significant for protecting semiconductors from photoanodic decomposition. The treatment enhances the durability of n-type Si electrodes by preventing water or electrolyte undermining of the polymer layer when it is covalently attached to the surface (Simon, Ricco, & Wrighton, 1982).

Application in Polymer Solar Cells

Novel small-molecule electrolytes, synthesized for use in polymer solar cells (PSCs) as cathode interlayers, include variants of the compound . These materials, such as N,N,N,N,N,N-hexakis(2-hydroxyethyl)butane-1,4-diaminium bromide, incorporate quaternary ammonium bromide with multiple hydroxyl groups to generate a favorable interface dipole. This approach has shown potential in enhancing the efficiency of PSCs through simple modifications without the need for complex syntheses, leading to devices with improved power conversion efficiency and stability (Kim, Sylvianti, Marsya, Moon, & Kim, 2016).

Polymer Degradation Studies

The thermal degradation mechanism of self-curable polyurethanes, derived from isophorone diisocyanate, Poly(propyleneglycol), and (trimethoxysilyl) propyl isocyanate or N-butyl 3-trimethoxysilyl propyl amine, was investigated using TGA/FTIR. The study revealed differences in degradation behavior between cured and non-cured samples, particularly in the evolution of isocyanate moieties and CO2. The findings contribute to a deeper understanding of the degradation pathways of such polyurethanes (Aguirresarobe, Irusta, & Fernandez-Berridi, 2012).

Mechanism of Action

properties

IUPAC Name |

tributyl(3-trimethoxysilylpropyl)azanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42NO3Si.BrH/c1-7-10-14-19(15-11-8-2,16-12-9-3)17-13-18-23(20-4,21-5)22-6;/h7-18H2,1-6H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWMNCMEHADIFK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCC[Si](OC)(OC)OC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42BrNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375366 | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147366-30-1 | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.